molecular formula C11H18N5O12P3 B15196879 Methylene-AzddTTP CAS No. 115991-80-5

Methylene-AzddTTP

Cat. No.: B15196879
CAS No.: 115991-80-5
M. Wt: 505.21 g/mol
InChI Key: LUYVLMHFQAPSER-DJLDLDEBSA-N
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Description

Methylene-AzddTTP is a synthetic nucleotide analog used in various biochemical and molecular biology applications. It is a modified form of deoxythymidine triphosphate (dTTP), where the thymine base is replaced with a methylene-azido group. This modification allows this compound to be incorporated into DNA strands during polymerase reactions, making it useful in DNA sequencing, labeling, and other molecular biology techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylene-AzddTTP typically involves the modification of deoxythymidine triphosphate (dTTP). The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the introduction of the methylene-azido group at the 5-position of the thymine base. This is achieved through a series of chemical reactions, including nucleophilic substitution and azidation. The final product is purified using chromatographic techniques to obtain high-purity this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity. Large-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methylene-AzddTTP undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, allowing for further modification of the compound.

    Polymerase Reactions: this compound can be incorporated into DNA strands by DNA polymerases during replication or transcription processes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and organic solvents like dimethylformamide (DMF).

    Polymerase Reactions: Standard reaction conditions for DNA polymerases, including appropriate buffers, divalent cations (e.g., Mg2+), and optimal temperatures.

Major Products Formed

    Modified DNA Strands: Incorporation of this compound into DNA strands results in modified DNA that can be used for various applications, such as sequencing and labeling.

Scientific Research Applications

Methylene-AzddTTP has a wide range of applications in scientific research:

    DNA Sequencing: Used as a chain terminator in Sanger sequencing, allowing for the determination of DNA sequences.

    DNA Labeling: Incorporated into DNA strands for labeling purposes, enabling the detection and visualization of DNA in various assays.

    Molecular Biology Techniques: Utilized in polymerase chain reactions (PCR) and other molecular biology techniques to study DNA replication and transcription.

Mechanism of Action

Methylene-AzddTTP exerts its effects by being incorporated into DNA strands during polymerase reactions. The methylene-azido group at the 5-position of the thymine base prevents further elongation of the DNA strand, effectively terminating the chain. This property is particularly useful in DNA sequencing, where controlled termination of DNA synthesis is required to determine the sequence of nucleotides.

Comparison with Similar Compounds

Similar Compounds

    Azidothymidine Triphosphate (AZT-TP): Another nucleotide analog used in antiviral therapies, particularly for HIV treatment.

    Dideoxythymidine Triphosphate (ddTTP): A chain-terminating nucleotide analog used in DNA sequencing.

Uniqueness

Methylene-AzddTTP is unique due to the presence of the methylene-azido group, which provides distinct chemical properties and reactivity compared to other nucleotide analogs. This modification allows for specific applications in DNA sequencing and labeling that are not possible with other analogs.

Properties

CAS No.

115991-80-5

Molecular Formula

C11H18N5O12P3

Molecular Weight

505.21 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C11H18N5O12P3/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(27-9)4-26-29(19,20)5-30(21,22)28-31(23,24)25/h3,7-9H,2,4-5H2,1H3,(H,19,20)(H,21,22)(H,13,17,18)(H2,23,24,25)/t7-,8+,9+/m0/s1

InChI Key

LUYVLMHFQAPSER-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-]

Origin of Product

United States

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